ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate
Description
Ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a 4-(N'-hydroxycarbamimidoyl)phenyl group and an ethyl propanoate ester.
Properties
Molecular Formula |
C21H29N5O5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O5/c1-2-31-17(27)7-11-23-20(29)25-12-8-21(9-13-25)10-14-26(19(21)28)16-5-3-15(4-6-16)18(22)24-30/h3-6,30H,2,7-14H2,1H3,(H2,22,24)(H,23,29) |
InChI Key |
WPRYUBZRUOJTTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCC2(CC1)CCN(C2=O)C3=CC=C(C=C3)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4One common approach involves the coupling of a piperazine derivative with a phenyl-substituted carbamimidoyl chloride, followed by esterification with ethyl propanoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.
Material Science: Investigated for its potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, while the spirocyclic core provides structural stability and specificity. This interaction can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- Ethyl 3-(2-(4-cyanophenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamido)propanoate (685544-36-9): Replaces the N'-hydroxycarbamimidoyl group with a cyano substituent, reducing hydrogen-bonding capacity but enhancing lipophilicity .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Shares a spiro-like core but incorporates a nitro group and phenethyl chain, increasing electron-withdrawing effects and steric bulk .
- Compounds with diphenylmethyl or thienyl substituents (e.g., 935861-89-5): Feature aromatic or heteroaromatic groups that alter π-π stacking interactions and solubility profiles .
Physicochemical Properties
| Property | Target Compound | 685544-36-9 (Cyanophenyl) | Diethyl 1l (Nitrophenyl) |
|---|---|---|---|
| Molecular Weight | ~466.5 g/mol (calculated) | 422.5 g/mol | 551.5 g/mol |
| Polar Groups | Hydroxycarbamimidoyl, ester | Cyano, ester | Nitro, ester |
| Lipophilicity (logP) | Moderate (predicted) | Higher | Highest |
| Solubility | Likely polar solvent-soluble | Moderate in DMSO | Low in water |
Biological Activity
Ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a diazaspiro structure, which is significant for its biological activity. The presence of the N'-hydroxycarbamimidoyl group suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.
Research indicates that compounds with similar structures often exhibit diverse biological activities:
- Enzyme Inhibition : The N'-hydroxycarbamimidoyl group may interact with enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.
- Receptor Modulation : The compound may also act on specific receptors, influencing signaling pathways related to various physiological processes.
Anticancer Activity
Studies have shown that related compounds can exhibit anticancer properties. For instance, a study on similar diazaspiro compounds indicated that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines .
Antimicrobial Properties
Some derivatives of similar structures have demonstrated antimicrobial activity against various bacterial strains. This suggests that this compound might also possess antimicrobial properties, warranting further investigation.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Preliminary studies suggest good bioavailability due to its ester functional group.
- Metabolism : The compound may undergo hepatic metabolism, which could influence its efficacy and safety profile.
- Toxicity : Toxicological assessments are necessary to determine safe dosage ranges and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
